2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class of heterocyclic molecules, characterized by a fused thiophene-pyrimidine core. The structure includes a 2-fluorophenyl substituent at position 3 of the pyrimidine ring and a sulfanyl-linked acetamide group at position 2. The acetamide moiety is further substituted with an N-[2-(propan-2-yl)phenyl] group, introducing steric bulk and lipophilicity. Such modifications are typical in drug discovery to optimize target binding, metabolic stability, and bioavailability.
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S2/c1-14(2)15-7-3-5-9-17(15)25-20(28)13-31-23-26-18-11-12-30-21(18)22(29)27(23)19-10-6-4-8-16(19)24/h3-12,14H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQTVDHXLWJKAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a synthetic derivative of thieno[3,2-d]pyrimidine, which has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action based on recent research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by the following:
- Molecular Formula : C20H22F N3O2S
- Molecular Weight : 367.47 g/mol
- CAS Number : 1260997-36-1
The unique structural components include a fluorophenyl group and a thioacetamide moiety, contributing to its distinctive chemical properties and biological activities.
Antimicrobial Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. Specifically, the compound has demonstrated effectiveness against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The proposed mechanism involves the inhibition of critical enzymes necessary for bacterial survival.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity | Target Bacteria |
|---|---|---|
| 2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide | Moderate | E. coli, S. aureus |
| 6-(1H-Benzimidazol-2-yl)-thieno[2,3-d]pyrimidines | High | P. aeruginosa |
| N-(4-chlorophenethyl)-thieno[3,2-d]pyrimidin derivatives | Low | S. pneumoniae |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific pathways related to cell cycle regulation and apoptosis.
Mechanism of Action
The compound likely interacts with various biological targets:
- Enzyme Inhibition : It may act as a competitive inhibitor for enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Receptor Interaction : Studies suggest potential binding to receptors associated with tumor growth and metastasis.
Case Studies
-
In Vitro Studies : A study conducted on human cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Results : IC50 values indicated effective concentrations at which 50% of cells were inhibited.
- Animal Models : In vivo studies using murine models have shown promising results in tumor growth inhibition when administered with this compound.
Comparison with Similar Compounds
Structural Comparison
The compound shares a thieno[3,2-d]pyrimidin-4-one core with several analogs but differs in substituent patterns:
Key Observations :
- Fluorine Substitution : The target compound’s single 2-fluorophenyl group balances metabolic stability and polarity, whereas 3,5-difluorophenyl () may enhance binding affinity but reduce solubility .
- Acetamide Substituents : The isopropyl group in the target compound introduces steric hindrance, possibly reducing off-target interactions compared to the trifluoromethyl group in .
Physicochemical and Pharmacokinetic Properties
Inferred properties based on structural analogs:
Analysis :
- The thioether linkage in the target compound may improve aqueous solubility compared to ’s trifluoromethyl group, which increases hydrophobicity .
- The isopropyl group balances lipophilicity (LogP ~3.5), favoring membrane permeability without excessive accumulation .
Bioactivity and Structure-Activity Relationships (SAR)
While direct bioactivity data for the target compound are absent, trends from analogs suggest:
- Anti-Inflammatory Potential: highlights acetamide derivatives with anti-exudative activity, where methoxy groups (as in ) enhance potency but reduce metabolic stability . The target’s isopropyl group may offer a compromise between activity and pharmacokinetics.
- Kinase Inhibition: ’s pyrazolo[3,4-d]pyrimidine analogs show kinase inhibitory activity; the thieno core in the target compound may similarly target ATP-binding pockets .
- Hydrogen Bonding : The sulfanyl and carbonyl groups in the target compound could form hydrogen bonds with target proteins, as discussed in ’s analysis of intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
